molecular formula C10H16N2O2 B596145 methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 167408-63-1

methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B596145
CAS No.: 167408-63-1
M. Wt: 196.25
InChI Key: BUXTWCPDRMXDQH-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by methylation and esterification to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances the compound’s stability, while the carboxylate ester group allows for further functionalization and derivatization .

Properties

IUPAC Name

methyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)8-6-7(9(13)14-5)12(4)11-8/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXTWCPDRMXDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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